Methyl 1-ethynylcyclopentane-1-carboxylate
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Overview
Description
Methyl 1-ethynylcyclopentane-1-carboxylate is an organic compound with the molecular formula C9H12O2. It is a derivative of cyclopentane, featuring an ethynyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-ethynylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethynylmagnesium bromide, followed by esterification with methanol in the presence of an acid catalyst . Another method includes the reaction of cyclopentanone with propargyl bromide under basic conditions, followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use cyclopentanone and ethynylmagnesium bromide as starting materials, with methanol and an acid catalyst to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethynylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium amide (NaNH2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 1-ethynylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 1-ethynylcyclopentane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclopentene-1-carboxylate: A similar compound with a cyclopentene ring instead of a cyclopentane ring.
Methyl 1-aminocyclopropanecarboxylate: Another related compound with an aminocyclopropane structure.
Uniqueness
Methyl 1-ethynylcyclopentane-1-carboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 1-ethynylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-9(8(10)11-2)6-4-5-7-9/h1H,4-7H2,2H3 |
InChI Key |
FEYJFGUDKJLZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C#C |
Origin of Product |
United States |
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